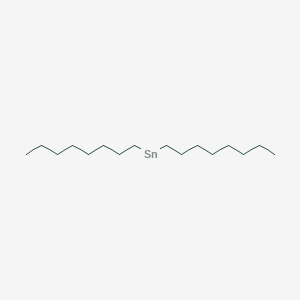

dioctyltin

Vue d'ensemble

Description

dioctyltin, also known as this compound, is an organotin compound characterized by the presence of two octyl groups attached to a central tin atom. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. This compound compounds are typically found in the form of di-n-octyltin oxide or di-n-octyltin dichloride .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: dioctyltin compounds can be synthesized through several methods. One common method involves the reaction of tin with n-octyl chloride in the presence of phosphorus trichloride as a catalyst. This reaction is carried out at elevated temperatures (175° - 200°C) and involves the simultaneous distillation of the formed alpha-octene . Another method involves the hydrolysis of di-n-octy

Activité Biologique

Dioctyltin compounds, particularly this compound dichloride (DOTC) and this compound dilaurate (DOTL), are organotin compounds widely used in industrial applications, including as stabilizers in plastics and as catalysts in polymerization processes. However, their biological activities and toxicological profiles have raised significant concerns due to their potential adverse effects on human health and the environment. This article provides a comprehensive overview of the biological activity of this compound compounds, focusing on their toxicokinetics, reproductive and developmental toxicity, immunotoxicity, and case studies illustrating their impact.

Absorption and Distribution

This compound compounds are absorbed primarily through oral routes, with studies indicating that approximately 20% of the administered dose is absorbed in rats. Following administration, DOTC shows a significant distribution to various tissues, predominantly the liver and kidneys. For instance, after an oral dose of 25 mg/kg body weight (bw), the highest concentrations of DOTC were detected in the liver (1.2% of the initial dose) and kidneys at 24 hours post-administration .

Metabolism and Excretion

Research indicates that this compound compounds are poorly metabolized, with limited data on metabolic pathways. Studies have shown that after intravenous and oral administration of radiolabeled DOTC, radioactivity was primarily detected in liver and kidney tissues, suggesting minimal metabolic transformation . Excretion studies reveal that these compounds are excreted mainly through urine and feces, with a significant proportion remaining in tissues over time.

Reproductive and Developmental Toxicity

This compound compounds exhibit notable reproductive and developmental toxicity. In animal studies, exposure to this compound dichloride has resulted in increased post-implantation loss, decreased litter size, increased pup mortality, and fetal malformations . A systematic review of studies indicated a dose-response relationship for developmental toxicity, highlighting that higher doses correlate with increased incidence of incomplete ossification of cervical arches in fetuses .

Immunotoxicity

Immunotoxic effects have been observed following repeated exposure to this compound compounds. Notably, thymus atrophy has been reported as a sensitive indicator of toxicity in rats exposed to DOTC. Studies demonstrated significant reductions in thymus weight and alterations in immune response parameters after chronic exposure .

Case Studies

Several case studies illustrate the biological activity of this compound compounds:

- Case Study 1 : A study involving Wistar rats exposed to DOTC showed significant thymic atrophy after repeated dosing. The findings underscored the immunotoxic potential of this compound compounds, emphasizing the need for careful handling and regulation in industrial applications.

- Case Study 2 : Research on developmental effects indicated that maternal exposure to this compound dilaurate during gestation resulted in adverse outcomes such as reduced fetal weight and increased malformation rates. These findings prompted regulatory bodies to reassess safety thresholds for human exposure .

Summary Table of Key Findings

| Parameter | This compound Dichloride (DOTC) | This compound Dilaurate (DOTL) |

|---|---|---|

| Absorption | ~20% via oral route | Limited data available |

| Distribution | Primarily liver & kidneys | Similar distribution patterns |

| Reproductive Toxicity | Increased post-implantation loss | Adverse fetal outcomes |

| Developmental Toxicity | Fetal malformations | Reduced fetal weight |

| Immunotoxicity | Thymus atrophy | Limited data |

Applications De Recherche Scientifique

Industrial Applications

1. Catalysis in Polymer Production

- Dioctyltin oxide is widely used as a catalyst in the production of polyurethanes, silicones, and alkyd resins. It facilitates transesterification reactions necessary for creating durable materials used in coatings and adhesives .

- Table 1: Catalytic Applications of this compound Oxide

Application Description Polyurethane Coatings Curing agent for high-performance coatings Silicone Systems Supports polymerization processes Alkyd Resins Enhances durability and performance

2. Stabilization of Polyvinyl Chloride (PVC)

- As a light stabilizer, this compound oxide improves the weather resistance and longevity of PVC products. This application is crucial for outdoor materials that require enhanced durability against UV degradation .

3. Oleochemistry

- In oleochemistry, this compound oxide catalyzes the transesterification of fatty acid esters, which are essential for producing surfactants and lubricants. This process is vital in manufacturing biodegradable products .

Consumer Product Applications

This compound compounds are also found in various consumer products, particularly in hygiene items like absorbent hygiene pads. Research has indicated that these compounds can be absorbed through the skin, raising concerns about potential health risks associated with prolonged exposure .

Case Study: Absorbent Hygiene Pads

- A study evaluated the safety of absorbent hygiene pads containing this compound compounds. It highlighted the importance of assessing dermal exposure risks and suggested that while these compounds serve functional purposes (e.g., antimicrobial properties), their safety profiles need thorough investigation to mitigate health risks .

Environmental Considerations

This compound compounds have historically been used as biocides in anti-fouling paints; however, their environmental impact has led to increased regulation. The European Union has prohibited many uses of tri-substituted organotins due to their toxicity to aquatic life .

Table 2: Regulatory Overview of this compound Compounds

| Regulation Body | Regulation Type | Impact on Use |

|---|---|---|

| European Union | Prohibition on Biocides | Limited use in marine applications |

| NICNAS (Australia) | Risk Assessment | Evaluated for systemic health effects |

Propriétés

IUPAC Name |

dioctyltin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.Sn/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQSXVKHVMGQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn]CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017140 | |

| Record name | Dioctylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-44-4, 94410-05-6 | |

| Record name | Dioctylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin(2 ), dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094410056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.